molecular formula C26H28N2O5 B299723 N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide

N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide

Cat. No.: B299723
M. Wt: 448.5 g/mol
InChI Key: BAWMCMDWVWTQMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide, commonly known as TMB-4, is a small molecule drug that has shown promising results in various scientific research studies. TMB-4 is a synthetic compound that belongs to the family of benzamides and has a molecular weight of 568.69 g/mol. It is a potent inhibitor of the enzyme myeloperoxidase (MPO), which plays a crucial role in the inflammatory response of the body.

Mechanism of Action

TMB-4 inhibits the activity of myeloperoxidase (N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide), an enzyme that plays a crucial role in the inflammatory response of the body. This compound is involved in the production of reactive oxygen species (ROS) and the formation of oxidized lipids and proteins, which contribute to tissue damage and inflammation. TMB-4 binds to the active site of this compound and prevents its activity, thereby reducing the production of ROS and oxidized lipids and proteins.
Biochemical and Physiological Effects:
TMB-4 has been shown to have various biochemical and physiological effects in various scientific research studies. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various animal models of inflammation. TMB-4 has also been shown to protect against oxidative stress-induced damage in neuronal cells by reducing the production of ROS and increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Advantages and Limitations for Lab Experiments

TMB-4 has several advantages for lab experiments, such as its potent inhibitory activity against N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide and its ability to reduce the levels of pro-inflammatory cytokines and chemokines. However, TMB-4 has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on TMB-4. One direction is to investigate its potential therapeutic applications in various inflammatory diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. Another direction is to study its neuroprotective effects in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to optimize the synthesis method of TMB-4 and to develop more water-soluble forms of the compound.

Synthesis Methods

TMB-4 is synthesized in a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,4,5-trimethoxybenzylamine with benzyl chloroformate to form N-benzyl-3,4,5-trimethoxybenzylamine. The second step involves the reaction of N-benzyl-3,4,5-trimethoxybenzylamine with 2-oxo-2-phenylethyl isocyanate to form N-{1-benzyl-2-oxo-2-[(3,4,5-trimethoxybenzyl)amino]ethyl}benzamide. The final product is then purified through column chromatography to obtain a pure form of TMB-4.

Scientific Research Applications

TMB-4 has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. TMB-4 has been found to be effective in reducing the levels of pro-inflammatory cytokines and chemokines in various animal models of inflammation. It has also been shown to protect against oxidative stress-induced damage in neuronal cells.

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

N-[1-oxo-3-phenyl-1-[(3,4,5-trimethoxyphenyl)methylamino]propan-2-yl]benzamide

InChI

InChI=1S/C26H28N2O5/c1-31-22-15-19(16-23(32-2)24(22)33-3)17-27-26(30)21(14-18-10-6-4-7-11-18)28-25(29)20-12-8-5-9-13-20/h4-13,15-16,21H,14,17H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

BAWMCMDWVWTQMQ-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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